molecular formula C17H36ClNO B14584882 3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride CAS No. 61515-45-5

3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride

Cat. No.: B14584882
CAS No.: 61515-45-5
M. Wt: 305.9 g/mol
InChI Key: YIDXWLIOMLOSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride is a chemical compound with a molecular formula of C14H31NO•HCl. It is a derivative of piperidine, a heterocyclic amine, and is often used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride typically involves the reaction of 4-nonylpiperidine with propylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure consistent quality. The final product is purified through crystallization or distillation and then packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and substituted piperidines.

Scientific Research Applications

3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence the function of G-protein coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride
  • 3-(2-methyl-pyridin-4-yl)-propan-1-ol

Uniqueness

Compared to similar compounds, 3-(4-Nonylpiperidin-1-yl)propan-1-ol;hydrochloride has a longer nonyl chain, which may contribute to its unique chemical properties and biological activities. This structural difference can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

61515-45-5

Molecular Formula

C17H36ClNO

Molecular Weight

305.9 g/mol

IUPAC Name

3-(4-nonylpiperidin-1-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C17H35NO.ClH/c1-2-3-4-5-6-7-8-10-17-11-14-18(15-12-17)13-9-16-19;/h17,19H,2-16H2,1H3;1H

InChI Key

YIDXWLIOMLOSJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCN(CC1)CCCO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.